Sulindac sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49627-27-2, 32004-67-4 | |
| Record name | Sulindac sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Sulindac Sulfide at the Molecular and Cellular Levels
Cyclooxygenase (COX) Inhibition by Sulindac (B1681787) Sulfide (B99878)
Sulindac sulfide functions as a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov This inhibition is a cornerstone of its anti-inflammatory effects.
Differential Inhibition of COX-1 and COX-2 Isoforms by this compound
This compound exhibits non-selective inhibition of both COX-1 and COX-2 isoforms. nih.gov Research has shown that it acts as a slow, tight-binding inhibitor of both enzymes. nih.govacs.org The inhibitory potency, often measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), demonstrates this dual action. For instance, one study reported Ki values of 1.02 μM for COX-1 and 10.43 μM for COX-2, indicating a degree of preference for COX-1. abcam.com Another study found IC50 values of 1.8 μM for COX-1 and 6.3 μM for COX-2, further supporting its non-selective profile. nih.gov
| Enzyme | IC50 / Ki (μM) | Study Reference |
| COX-1 | 1.02 (Ki) | abcam.com |
| COX-2 | 10.43 (Ki) | abcam.com |
| COX-1 | 1.8 (IC50) | nih.gov |
| COX-2 | 6.3 (IC50) | nih.gov |
This table presents the inhibitory potency of this compound against COX-1 and COX-2 isoforms as reported in different studies. Lower values indicate greater potency.
Comparative Efficacy of this compound and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in COX Inhibition
When compared to other NSAIDs, this compound's potency is notable. For example, indomethacin, another potent NSAID, strongly inhibits both COX-1 and COX-2 with IC50 values of 0.02 μM and 1 μM, respectively. nih.govacs.org In contrast, selective COX-2 inhibitors like rofecoxib (B1684582) show a high degree of selectivity for COX-2 (IC50 of 2.7 μM) with minimal effect on COX-1. nih.gov The group of traditional NSAIDs, which includes this compound, diclofenac, ibuprofen, and naproxen, are characterized by their ability to fully inhibit both COX isoforms with relatively poor selectivity. pnas.org
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Profile |
| This compound | 1.8 | 6.3 | Non-selective |
| Indomethacin | 0.02 | 1 | Non-selective |
| Rofecoxib | >100 (approx.) | 2.7 | COX-2 Selective |
| Ibuprofen | Comparable | Comparable | Non-selective |
This table provides a comparative view of the COX inhibitory efficacy of this compound against other common NSAIDs. nih.govacs.org
Role of Prostaglandin (B15479496) Synthesis Suppression in Cellular Pathways
The inhibition of COX enzymes by this compound directly leads to the suppression of prostaglandin synthesis. researchgate.netnih.gov Prostaglandins are lipid compounds that mediate a wide range of physiological processes, including inflammation, pain, and fever. nih.gov By blocking their production, this compound mitigates inflammatory responses. However, research indicates that the antineoplastic effects of sulindac and its derivatives may not solely depend on the reduction of prostaglandin levels. researchgate.net Studies involving sulindac sulfone, a metabolite with virtually no COX inhibitory activity, have also demonstrated the ability to inhibit carcinogenesis, suggesting that cyclooxygenase-independent pathways are also critically important. researchgate.netnih.gov
Cyclooxygenase-Independent Mechanisms of Action
Beyond its well-established role as a COX inhibitor, this compound engages in other signaling pathways that contribute significantly to its cellular effects, particularly in the context of cancer chemoprevention. nih.govnih.govnih.gov
Modulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP)/PKG Signaling Pathway
A key COX-independent mechanism of this compound involves the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. nih.govaacrjournals.org This pathway plays a crucial role in regulating cell proliferation and apoptosis. nih.gov this compound has been shown to increase intracellular cGMP levels and activate the cGMP-dependent protein kinase (PKG). nih.gov
The elevation of intracellular cGMP is achieved through the inhibition of cGMP-degrading phosphodiesterase (PDE) enzymes. nih.govaacrjournals.org this compound has been identified as a potent inhibitor of cGMP PDE activity in tumor cells. aacrjournals.org Studies have shown that it can inhibit cGMP hydrolysis in tumor cell lysates at concentrations that also inhibit tumor cell growth. nih.govaacrjournals.org
Specifically, research has pointed to the cGMP-specific PDE5 isozyme as a target. nih.govnih.gov this compound was found to inhibit PDE5 with an IC50 value of 38 μM. nih.gov Interestingly, this inhibition appears to be selective for tumor cells, as this compound had minimal effects on cGMP PDE activity in normal colonocytes and human mammary epithelial cells. nih.govnih.gov The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates PKG. nih.govnih.gov This activation of the cGMP/PKG pathway has been linked to the suppression of oncogenic signaling pathways, such as the Wnt/β-catenin pathway, and the induction of apoptosis in cancer cells. nih.govnih.gov
| Target/Effect | IC50 / Observation | Cell Type | Study Reference |
| cGMP PDE | 32 μM | HT-29 Colon Tumor | aacrjournals.org |
| cAMP PDE | 114 μM | HT-29 Colon Tumor | aacrjournals.org |
| cGMP PDE | ~100 μM | Breast Tumor Cell Lines | nih.gov |
| PDE5 | 38 μM | Recombinant Enzyme | nih.gov |
| Tumor Cell Growth | 34 μM | HT-29 Colon Tumor | aacrjournals.org |
This table summarizes the inhibitory concentrations of this compound on phosphodiesterase activity and its correlation with tumor cell growth inhibition.
Wnt/β-Catenin Signaling Pathway Attenuation
This compound has been shown to attenuate the Wnt/β-catenin signaling pathway, a crucial pathway in many cancers. aacrjournals.orgnih.govmdpi.com The mechanism of this attenuation involves the transcriptional suppression of β-catenin. aacrjournals.orgnih.gov In colon cancer cells, treatment with this compound leads to a dose-dependent decrease in β-catenin mRNA levels. aacrjournals.org This reduction in mRNA is a result of transcriptional repression, as confirmed by studies using a reporter construct for the β-catenin gene (CTNNB1) promoter, which showed a dose-dependent suppression of its activity upon this compound treatment. aacrjournals.org This effect on β-catenin transcription appears to be mediated by the cGMP/PKG signaling pathway, as knockdown of PDE5 with siRNA also results in a significant suppression of β-catenin transcription. aacrjournals.org
The suppression of β-catenin leads to the downregulation of its downstream target genes, which are critical for tumor cell proliferation and survival. aacrjournals.org Among these targets are cyclin D1 and survivin. aacrjournals.orgnih.gov Treatment of HCT116 colon cancer cells with this compound resulted in a time-dependent decrease in the protein expression of both cyclin D1 and survivin, which correlated with the reduction in β-catenin levels. aacrjournals.orgresearchgate.net Similar effects have been observed in other cancer cell types. In ovarian cancer cells, this compound treatment decreased the expression of cyclin D1. frontiersin.orgresearchgate.net In breast tumor cells, a reduction in survivin protein levels was observed following this compound treatment, an effect consistent with the inhibition of β-catenin-mediated transcription. aacrjournals.orgnih.gov
| Cell Line | Target | Effect | Reference |
|---|---|---|---|
| HCT116 (Colon) | β-catenin mRNA | Dose-dependent decrease | aacrjournals.org |
| HCT116 (Colon) | Cyclin D1 Protein | Time-dependent decrease | aacrjournals.org |
| HCT116 (Colon) | Survivin Protein | Time-dependent decrease | aacrjournals.org |
| MDA-MB-231 (Breast) | Survivin Protein | Reduced expression | nih.gov |
| MES & OVCAR5 (Ovarian) | Cyclin D1 Protein | Decreased expression | frontiersin.orgresearchgate.net |
Impact on Nuclear Factor-kappa B (NF-κB) Pathway
The effect of this compound on the Nuclear Factor-kappa B (NF-κB) pathway is complex. In unstimulated colon cancer cells, this compound can induce pro-inflammatory NF-κB signaling. nih.gov This is evidenced by a decrease in the levels of the inhibitory protein IκBα and an increased binding of the p65(RelA) subunit to the NF-κB DNA response element, leading to the induced expression of NF-κB target genes like IL-8. nih.gov However, in other contexts, particularly when the NF-κB pathway is already activated by a stimulus such as TNFα, this compound acts as an inhibitor. nih.gov It has been shown to inhibit TNFα-induced phosphorylation of IκBα at Serine 32, thereby preventing its degradation and subsequent NF-κB activation. nih.gov This inhibitory action on the IKKβ kinase, which is required for NF-κB activation, has been reported in several studies and is thought to contribute to the anti-inflammatory and growth-inhibitory properties of sulindac. capes.gov.brnih.govfrontiersin.org Some research also indicates that this compound treatment can lead to a decrease in the expression of the p65 subunit of NF-κB. nih.govnih.gov
Modulation of Mitogen-Activated Protein Kinases (MAPKs)
This compound also modulates the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of cell growth and survival. aacrjournals.orgijmphs.commdpi.com The effects appear to be dependent on the specific cell line and experimental conditions. In HCA-7 human colon cancer cells, this compound treatment was found to activate ERK (p44/42) and p38 MAPK in a time- and dose-dependent manner, including the activation of the upstream kinase MEK. aacrjournals.orgaacrjournals.org Conversely, in HCT116 colon cancer cells, this compound was reported to inhibit the phosphorylation of ERK1/2 at later time points (24 and 48 hours). aacrjournals.org In the same study, this compound increased the phosphorylation of c-Jun N-terminal kinase (JNK), another member of the MAPK family, at 24 hours. aacrjournals.org The inhibition of the Ras/Raf-dependent transactivation, an upstream component of the MAPK/ERK pathway, has also been identified as a target of this compound. nih.gov
Effects on Phosphoinositide 3-kinase (PI3K)/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. youtube.com Dysregulation of this pathway is a hallmark of many diseases, including cancer. youtube.comnih.gov this compound has been shown to modulate the PI3K/Akt pathway, representing a significant aspect of its molecular activity.
In studies on thyroid cancer cells, which often exhibit overactivation of the PI3K/Akt pathway, this compound treatment led to a reduction in phosphorylated Akt. oup.comnih.gov This inhibition of Akt activity is crucial as Akt is a central node in the pathway, and its phosphorylation signifies its activation. youtube.com The downstream consequence of this inhibition is the reactivation of the tumor-suppressive transcription factor Forkhead box O3 (FOXO3). oup.comnih.gov In its active state, FOXO3 can promote apoptosis and inhibit cellular proliferation. oup.com Research has demonstrated that this compound treatment in human thyroid cancer cells with constitutively active PI3K/Akt signaling resulted in the nuclear relocation of FOXO3 and the induction of its target genes, which are involved in cell cycle arrest and apoptosis. nih.gov
Furthermore, the inhibitory effect of this compound on the PI3K/Akt axis is underscored by the observation of reduced Akt activity in cells with a constitutively active PI3K mutant. oup.com This suggests that this compound can counteract the effects of an overactive PI3K, a common event in various cancers. nih.govoup.com
Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Delta (PPARδ)
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that play pivotal roles in the regulation of cellular differentiation, metabolism, and inflammation. nih.gov this compound has been found to interact with two subtypes of this receptor family, PPARγ and PPARδ, exhibiting distinct activities.
This compound has been reported to act as an agonist for PPARγ. nih.govnih.gov PPARγ activation is known to induce adipogenesis and has been linked to anti-inflammatory responses and the regulation of glucose homeostasis. nih.govmdpi.com In a human prostate epithelial cell line, this compound's agonistic activity on PPARγ was linked to growth inhibition and the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.gov The requirement of PPARγ for these effects was demonstrated using siRNA technology. nih.gov
The activation of PPARγ by this compound and its derivatives has been explored through various assays. For instance, certain derivatives of this compound have shown the ability to induce peroxisome proliferator response element (PPRE)-luciferase activity, a reporter assay used to measure PPAR activation. nih.gov Furthermore, these compounds have been observed to stimulate the binding of PPARγ to a PPRE-containing oligonucleotide and induce the expression of established PPARγ target genes. nih.gov
Inhibition of Ras Signaling Pathway
The Ras signaling pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a frequent event in human cancers. nih.govnih.gov this compound has been identified as an inhibitor of this critical pathway through multiple mechanisms. nih.govdocumentsdelivered.com
Research has demonstrated that this compound directly binds to the Ras gene product, p21ras, in a non-covalent manner. nih.govdocumentsdelivered.comresearchgate.net This direct interaction is significant as it forms the basis for the subsequent inhibition of Ras-mediated signaling events. nih.gov One of the key downstream effects of this binding is the strong inhibition of Ras-induced malignant transformation and Ras/Raf-dependent transactivation. nih.govdocumentsdelivered.com
The interaction between Ras and its primary effector, the c-Raf-1 kinase, is a critical step in the activation of the downstream signaling cascade. molgenie.comresearchgate.net this compound has been shown to inhibit the interaction between p21ras and the p21ras binding domain of the Raf protein. nih.govdocumentsdelivered.comresearchgate.net This disruption prevents the activation of Raf by Ras, thereby blocking the signal from being transmitted further down the pathway. nih.gov Consequently, this compound decreases the Ras-induced activation of c-Raf-1 kinase. nih.govdocumentsdelivered.com
The activity of p21ras is regulated by a cycle of binding to either guanosine triphosphate (GTP), which represents the 'on' state, or guanosine diphosphate (B83284) (GDP), the 'off' state. nih.gov The exchange of GDP for GTP is a crucial step in Ras activation and is facilitated by guanine (B1146940) nucleotide exchange factors (GEFs). nih.gov this compound has been found to impair the nucleotide exchange on p21ras. nih.govdocumentsdelivered.comresearchgate.net Specifically, it can inhibit the nucleotide exchange facilitated by the GEF, CDC25. nih.govdocumentsdelivered.comresearchgate.net
Data Tables
Table 1: Effects of this compound on the PI3K/Akt Pathway
| Cellular Context | Effect of this compound | Downstream Consequence | Reference |
| Human Thyroid Cancer Cells | Reduced phosphorylation of Akt | Reactivation of FOXO3 | oup.comnih.gov |
| Cells with active PI3K mutant | Reduced Akt activity | Inhibition of cell proliferation and induction of apoptosis | oup.com |
Table 2: Interaction of this compound with PPARs
| Receptor | Activity | Observed Effects | Reference |
| PPARγ | Agonist | Growth inhibition, upregulation of p21WAF1/CIP1 | nih.gov |
| PPARδ | Antagonist | Prevention of PPARδ/RXR heterodimer binding to DNA | nih.gov |
Table 3: Inhibition of Ras Signaling by this compound
| Mechanism | Specific Action | Outcome | Reference |
| Direct Binding | Binds to p21ras non-covalently | Inhibition of Ras/Raf interaction | nih.govdocumentsdelivered.comresearchgate.net |
| Inhibition of Transactivation | Inhibits Ras/Raf dependent transactivation | Decreased activation of c-Raf-1 kinase | nih.govdocumentsdelivered.com |
| Impairment of Nucleotide Exchange | Inhibits CDC25-mediated exchange and p120GAP-accelerated GTPase reaction | Dampened Ras signaling output | nih.govdocumentsdelivered.comresearchgate.net |
Downregulation of Specificity Protein (Sp) Transcription Factors
This compound has been shown to exert anticancer effects by modulating the expression of Specificity protein (Sp) transcription factors, which are crucial for the expression of genes involved in cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov
In colon cancer cells, this compound treatment leads to the downregulation of Sp1, Sp3, and Sp4 protein expression. nih.govnih.gov This downregulation is significant because these transcription factors are often overexpressed in cancer cells. nih.govaacrjournals.org The reduction in Sp protein levels subsequently decreases the expression of several Sp-regulated pro-oncogenic genes. nih.gov These include survivin, Bcl-2, epidermal growth factor receptor (EGFR), and cyclin D1. nih.govaacrjournals.org The suppression of Sp1 by this compound has also been linked to the decreased expression of the prostaglandin E2 receptor EP4 in glioblastoma cells. nih.gov
The mechanism by which this compound downregulates Sp transcription factors involves the induction of reactive oxygen species (ROS). nih.govnih.gov The generation of ROS is a known effect of sulindac and its metabolites. nih.govnih.govresearchgate.net This increase in ROS leads to a decrease in the levels of microRNA-27a (miR-27a) in colon cancer cells. nih.govnih.gov miR-27a itself can act as a positive regulator of inflammation. nih.gov The repression of miR-27a results in the upregulation of ZBTB10, a known repressor of Sp proteins. nih.gov This cascade of events—ROS induction, miR-27a repression, and ZBTB10 upregulation—ultimately leads to the downregulation of Sp1, Sp3, and Sp4 proteins. nih.govnih.gov
Inhibition of HMGA2-Mediated Oncogenic Capacities
This compound has been identified as a potential inhibitor of the high mobility group AT-hook 2 (HMGA2) protein, which is implicated in colorectal cancer (CRC). mdpi.com Studies have shown that this compound induces cytotoxicity in CRC cells that stably express HMGA2 by inhibiting cell proliferation and migration. mdpi.com This effect is associated with influencing inflammatory-response genes, many of which are involved in G-protein-coupled receptor (GPCR) signaling. mdpi.com Furthermore, this compound treatment can inhibit the migration of CRC cells by suppressing epithelial-mesenchymal transition (EMT) effectors that are regulated by HMGA2. mdpi.com
Gamma-Secretase Modulator (GSM) Activity and Notch1 Cleavage Inhibition
This compound acts as a gamma-secretase modulator (GSM), altering the activity of this enzyme complex without complete inhibition. medchemexpress.comfrontiersin.orgnih.gov This modulation is particularly relevant in the context of Alzheimer's disease and cancer. As a GSM, this compound can selectively reduce the production of the amyloid-beta 42 (Aβ42) peptide in favor of shorter, less toxic species. medchemexpress.comnih.gov
In the context of cancer, particularly triple-negative breast cancer (TNBC), this compound's GSM activity is linked to the inhibition of Notch1 cleavage. frontiersin.orgnih.govaacrjournals.org The Notch signaling pathway is critical for cell fate decisions and is often dysregulated in cancer. aacrjournals.orgnih.gov By inhibiting the γ-secretase-mediated cleavage of Notch1, this compound can suppress the growth of cancer stem-like cells. frontiersin.orgaacrjournals.org Research confirms that this compound inhibits Notch1 cleavage in TNBC cells and can eliminate Notch1 protein expression in tumors. frontiersin.orgnih.gov The mechanism for this modulation appears to involve altering the physical properties of the cell membrane, decreasing its fluidity, and causing the redistribution of γ-secretase substrates like APP C-terminal fragments (CTFs) and the presenilin-1 subunit of the enzyme itself. nih.gov
Inhibitory Activity of this compound on γ42-Secretase
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ for γ42-secretase | 20.2 μM | selleckchem.com |
Influence on Aldose Reductase (AR)
This compound is an effective inhibitor of human aldose reductase (AR), an enzyme implicated in diabetic complications and cancer. nih.govnih.gov Both sulindac and its metabolites, this compound and sulindac sulfone, have been shown to be equally effective as un-competitive inhibitors of AR in vitro. nih.gov Crystallographic analysis has revealed that the distinct scaffold of these compounds allows for π-π stacking interactions, which are crucial for their high inhibitory activity against AR. nih.gov The IC₅₀ value for sulindac's inhibition of AR is 0.36 μM. nih.gov The structural and activity analysis suggests that sulindac and its derivatives are promising lead compounds for designing more potent and selective AR inhibitors. nih.gov
Inhibitory Concentration (IC₅₀) of Sulindac on Aldose Reductase
| Enzyme | IC₅₀ Value | Reference |
|---|---|---|
| Aldose Reductase (AR, AKR1B1) | 0.36 μM | nih.gov |
| AKR1B10 | 2.7 μM | nih.gov |
Cellular Responses to Sulindac Sulfide in Research Models
Cell Proliferation Inhibition and Cell Cycle Modulation
Sulindac (B1681787) sulfide (B99878) has been shown to effectively inhibit the growth of various tumor cell lines. aacrjournals.org This inhibitory effect is closely linked to its ability to modulate the cell cycle, the series of events that take place in a cell leading to its division and duplication.
A key mechanism by which sulindac sulfide impedes cell proliferation is by inducing cell cycle arrest, particularly at the G0/G1 phase. nih.govnih.gov This phase is a critical checkpoint where the cell prepares for DNA synthesis. By halting the cycle at this stage, this compound prevents cells from entering the S phase (synthesis phase), thereby stopping their replication. This effect has been observed in various cancer cell lines, including colon adenocarcinoma and breast cancer cells. nih.govfrontiersin.org For instance, in HT-29 colon adenocarcinoma cells, treatment with this compound led to an accumulation of cells in the G0/G1 phase. nih.gov Research in ovarian cancer cells also demonstrated that sulindac treatment resulted in G1 cell cycle arrest. frontiersin.org
The progression through the cell cycle is regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). This compound has been found to downregulate the expression of key proteins that drive the G1 phase. frontiersin.org Specifically, in ovarian cancer cell models, sulindac treatment led to a decrease in the expression of CDK4, CDK6, and cyclin D1. frontiersin.org The downregulation of these proteins is a crucial step in the induction of G1 arrest, as they are essential for the cell to pass the G1 checkpoint. frontiersin.org Furthermore, in colon cancer cells, this compound treatment resulted in decreased expression of cyclin D1. nih.gov
Further investigation into the mechanisms of this compound-induced cell cycle arrest has revealed a novel pathway involving Cyclin G2 and the transcription factor FOXO3a in colorectal cancer cells. nih.govnih.gov this compound treatment has been shown to upregulate Cyclin G2, which plays a significant role in delaying cell cycle progression. nih.gov This upregulation is a consequence of the enhanced transcriptional activity of FOXO3a. nih.govnih.gov Research demonstrated that this compound not only increases the expression of FOXO3a but also promotes its translocation into the nucleus, where it can activate the transcription of target genes like Cyclin G2. nih.gov In HCT116 and HT29 colorectal cancer cells, nuclear FOXO3a levels increased by 48% and 83%, respectively, after treatment with this compound. nih.gov
Table 1: Effect of this compound on FOXO3a Nuclear Expression
| Cell Line | Treatment Duration | Increase in Nuclear FOXO3a |
|---|---|---|
| HCT116 | Up to 12 hours | 48% |
| HT29 | Up to 16 hours | 83% |
The regulatory pathway of this compound on the cell cycle also involves microRNAs (miRNAs), which are small non-coding RNA molecules that can regulate gene expression. nih.gov Specifically, the oncogenic microRNA, miR-182, has been identified as a key player. nih.gov MiR-182 is known to inhibit the expression of the FOXO3a gene. nih.govnih.gov Research has shown that this compound treatment leads to the downregulation of miR-182. nih.gov This reduction in miR-182 levels allows for the increased transcriptional activity of FOXO3a, subsequently leading to the upregulation of Cyclin G2 and G1 cell cycle arrest. nih.govnih.gov This demonstrates a multi-level regulatory mechanism by which this compound controls cell proliferation. nih.gov
Apoptosis Induction Mechanisms
In addition to inhibiting cell proliferation, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. researchgate.netaacrjournals.orgresearchgate.net This process is critical for eliminating damaged or malignant cells from the body.
This compound has been found to activate both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis. aacrjournals.orgabcam.cnfrontiersin.org
The death receptor pathway is initiated by the binding of ligands to death receptors on the cell surface. abcam.cn In SW480 human colon cancer cells, this compound treatment was shown to increase the protein levels of death receptors DR4 and DR5. aacrjournals.org This upregulation of death receptors can sensitize the cells to apoptosis-inducing signals. The activation of these receptors leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, such as caspase-8. aacrjournals.org
The mitochondrial pathway is triggered by cellular stress and involves the release of pro-apoptotic factors from the mitochondria. abcam.cn this compound treatment has been shown to induce the release of cytochrome c from the mitochondria into the cytoplasm in SW480 cells. aacrjournals.org This event is a critical step in the intrinsic pathway, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. aacrjournals.orgabcam.cn Furthermore, research has demonstrated that this compound-induced apoptosis is associated with the activation of caspases 3 and 7 in breast cancer cell lines. psu.edu
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| Sulindac |
| This compound |
| Sulindac sulfone |
| Paclitaxel |
| Celecoxib |
Activation of Caspases (e.g., Caspase-3, Caspase-8, Caspase-9)
This compound is a potent inducer of apoptosis, a form of programmed cell death, in numerous cancer cell models. nih.gov A key mechanism in this process is the activation of a family of cysteine proteases known as caspases. Research has consistently shown that this compound triggers a cascade of caspase activation.
In human colon cancer cells, this compound has been found to activate both initiator and effector caspases. nih.govascopubs.org Specifically, it engages the caspase-8-dependent (extrinsic) and the caspase-9-dependent (intrinsic/mitochondrial) apoptotic pathways. nih.govascopubs.orgaacrjournals.org The activation of caspase-8 suggests an interaction with death receptor signaling, while the activation of caspase-9 points to the involvement of mitochondria in releasing pro-apoptotic factors. ascopubs.orgaacrjournals.org Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3. nih.govnih.gov The cleavage and activation of caspase-3 are critical for the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes of dying cells. nih.gov
Studies on breast cancer cells (MCF-7) have also demonstrated a dose-dependent increase in cleaved caspase-3 following treatment with this compound, confirming its role in activating the final stages of apoptosis. nih.gov
Modulation of Bcl-2 and Bax Expression
The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members, like Bcl-2 itself, and pro-apoptotic members, such as Bcl-2-associated X protein (Bax). The ratio between these opposing factions is critical in determining a cell's fate.
This compound has been shown to modulate the expression of these key proteins to favor apoptosis. In studies using human breast and colon cancer cells, treatment with this compound led to the downregulation of the anti-apoptotic Bcl-2 protein. nih.govaacrjournals.org Concurrently, it increased the expression of the pro-apoptotic Bax protein. nih.govaacrjournals.org This shift in the Bax/Bcl-2 ratio is a crucial event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic process. Overexpression of Bcl-2 has been shown to provide resistance and attenuate apoptosis induced by this compound, highlighting the importance of this regulatory mechanism. nih.govascopubs.orgaacrjournals.org
Role of Second Mitochondrial-Derived Activator of Caspases (Smac) in Apoptosis
Further emphasizing the central role of mitochondria in this compound-induced apoptosis is the involvement of the Second Mitochondrial-Derived Activator of Caspases (Smac), also known as DIABLO. nih.gov Smac is a mitochondrial protein that, upon its release into the cytosol, promotes apoptosis by inhibiting the function of Inhibitor of Apoptosis Proteins (IAPs). nih.govfrontiersin.org
Research has demonstrated that this compound treatment facilitates the release of Smac from the mitochondria into the cytosol in human colon cancer cells. aacrjournals.orgnih.gov This release is a critical step, as Smac then antagonizes IAPs, which would otherwise block the activity of caspases. nih.gov The essential role of Smac in this process is underscored by findings that disrupting Smac in colon cancer cells abrogates NSAID-induced apoptosis. nih.gov The release of Smac is often concurrent with that of cytochrome c and is similarly blocked by the overexpression of the anti-apoptotic protein Bcl-2. aacrjournals.orgembopress.org
Differentiation Potential Modulation
Beyond inducing cell death, this compound has been observed to influence the differentiation state of cancer cells. In some cancer models, treatment with the compound can drive cells towards a more differentiated phenotype, which is often associated with reduced malignancy and proliferative capacity. researchgate.net For example, sulindac has been reported to promote the differentiation of oral premalignant lesions into smaller, better-differentiated tumors. nih.gov Similarly, in glioma models, sulindac can drive cancer stem cells toward differentiation. researchgate.net However, in other contexts, such as with HT-29 human colon carcinoma cells, this compound and its sulfone metabolite were found to induce apoptosis without inducing differentiation. nih.gov
Sensitization to Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound can increase cellular sensitivity to oxidative stress, partly by promoting the generation of reactive oxygen species (ROS). nih.govplos.org ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. youtube.com
In vitro studies have shown that this compound treatment leads to an increase in ROS production within cancer cells. nih.govplos.org This increase in intracellular ROS can lead to a loss of mitochondrial membrane potential, a key event in the apoptotic pathway. plos.org By elevating ROS levels, this compound can push cancer cells past a threshold of oxidative stress, contributing to their death. nih.govplos.org Furthermore, it has been shown to enhance the killing of cancer cells when combined with an external oxidizing agent. plos.org Interestingly, the metabolism of sulindac into its sulfide and sulfone forms enhances its ability to scavenge certain reactive oxygen and nitrogen species, suggesting a complex relationship with cellular redox states. nih.govresearchgate.net
Impact on Mammosphere Growth in Cancer Models
Mammospheres are three-dimensional clusters of cells grown in suspension culture and are considered to be enriched with breast cancer stem cells (CSCs). The ability to form mammospheres is a key characteristic of CSCs, which are implicated in tumor initiation, metastasis, and therapy resistance. mdpi.com
This compound has demonstrated the ability to inhibit the growth of mammospheres in various triple-negative breast cancer (TNBC) models. nih.gov It was shown to decrease mammosphere formation in a dose-dependent manner in both human and mouse TNBC cell lines, as well as in patient-derived xenograft (PDX) models. nih.gov This suggests that this compound can target the cancer stem cell population, a critical component of tumor maintenance and recurrence. nih.gov
Effects on Tumor-Infiltrating Immune Cells
The tumor microenvironment, which includes a variety of immune cells, plays a critical role in cancer progression and response to therapy. This compound has been shown to modulate the composition of tumor-infiltrating immune cells.
In an immunocompetent mouse model of TNBC, treatment with this compound led to significant alterations in the immune cell landscape within the tumor. nih.gov Specifically, it caused a notable increase in the number of antigen-presenting CD11c+ dendritic cells. nih.gov While it also reduced the number of CD4+ T-cells, it led to a non-statistically significant increase in CD8+ T-cells. nih.govresearchgate.net In other models, sulindac treatment resulted in a significant increase in infiltrating CD8+ T-cells, which was essential for its anti-tumor activity. nih.govresearchgate.net These findings suggest that the anti-tumor effects of this compound may be mediated, at least in part, by its ability to modulate the immune response within the tumor microenvironment. nih.gov
Preclinical Efficacy Studies of Sulindac Sulfide in Disease Models
Cancer Chemoprevention and Therapy
The primary focus of preclinical investigations into sulindac (B1681787) sulfide (B99878) has been its efficacy in the context of cancer, particularly in colorectal and breast cancer models. These studies have elucidated several mechanisms through which sulindac sulfide exerts its anti-cancer effects.
Colorectal Cancer Models
This compound has demonstrated notable efficacy in a variety of preclinical models of colorectal cancer, ranging from in vitro cell line studies to in vivo models of intestinal tumorigenesis.
This compound has been shown to inhibit the viability and proliferation of various human colon tumor cell lines. aacrjournals.org Treatment with this compound leads to a dose-dependent decrease in the viability of HCT116, HT29, and Caco2 cells. aacrjournals.org For instance, the 50% inhibitory concentration (IC50) for cell viability after 72 hours of treatment ranged from 75 to 83 μmol/L for these cell lines. aacrjournals.org In contrast, normal human colonocytes (NCM460) were found to be significantly less sensitive to the growth-inhibitory effects of this compound, with a higher IC50 value of 141 μmol/L. aacrjournals.org
Interactive Table: Effect of this compound on Colon Cancer Cell Viability
| Cell Line | Type | IC50 Value (72h treatment) |
| HCT116 | Colon Tumor | ~75-83 µmol/L aacrjournals.org |
| HT29 | Colon Tumor | ~75-83 µmol/L aacrjournals.org |
| Caco2 | Colon Tumor | ~75-83 µmol/L aacrjournals.org |
| NCM460 | Normal Colonocyte | ~141 µmol/L aacrjournals.org |
Clinical and preclinical evidence strongly supports the role of sulindac and its active sulfide metabolite in causing the regression of adenomatous polyps in Familial Adenomatous Polyposis (FAP). nih.govjwatch.orgnih.gov FAP is a hereditary condition characterized by the development of numerous colorectal adenomas, which carry a high risk of progressing to colorectal cancer. coloproctol.org Studies have shown that treatment with sulindac can lead to a significant reduction in both the number and size of these polyps. nih.govjwatch.orgnih.gov For example, after three months of sulindac administration, polyp number decreased to 45% of the baseline, and polyp size was reduced to 50% of the baseline. nih.gov This effect has been observed in randomized, double-blind, placebo-controlled studies, confirming the efficacy of sulindac in inducing polyp regression. nih.gov While the parent drug sulindac is administered, its metabolic conversion to this compound is crucial for this therapeutic effect. aacrjournals.orgnih.gov
This compound has been found to specifically inhibit cell transformation mediated by the oncogenic protein Ha-Ras. nih.govnih.gov Using a focus formation assay, researchers have demonstrated that this compound can suppress the neoplastic transformation of cells induced by Ha-Ras. nih.govnih.gov This inhibitory effect appears to be specific to the Ha-Ras pathway, as this compound did not inhibit transformation mediated by other oncogenes such as v-Src, Gα12, and Gα13. nih.govnih.gov This suggests that the anti-neoplastic activity of this compound is, at least in part, due to its ability to interfere with specific oncogenic signaling pathways. nih.gov Further research indicates that this compound may directly bind to the p21ras protein, inhibiting its interaction with downstream effectors like Raf kinase. documentsdelivered.com
Breast Cancer Models
The preclinical efficacy of this compound has also been evaluated in the context of breast cancer, with studies demonstrating its ability to inhibit the growth of breast tumor cells and induce apoptosis.
This compound has been shown to significantly inhibit the proliferation of human breast cancer cells, including the MCF-7 cell line, in a dose- and time-dependent manner. nih.govnih.gov It has been reported to inhibit the growth of human breast tumor cells with IC50 values ranging from 60 to 85 micromol/L. nih.gov This growth inhibition is associated with the induction of apoptosis. nih.govnih.gov Treatment of MCF-7 cells with this compound leads to a significant increase in apoptosis, as demonstrated by Hoechst 33258 staining and flow cytometry. nih.gov
The molecular mechanism underlying apoptosis induction by this compound in breast cancer cells involves the modulation of key apoptotic regulatory proteins. nih.gov Western blot analysis has revealed that this compound treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3. nih.gov Furthermore, this compound has been shown to inhibit Ras expression and its downstream signaling pathways in stimulated MCF-7 cells, contributing to its growth-inhibitory effects. ekb.eg
Interactive Table: Effect of this compound on Breast Cancer Cell Growth
| Cell Line | Type | IC50 Value |
| MCF-7 | Breast Tumor | 60-85 µmol/L nih.gov |
| MDA-MB-231 | Breast Tumor | 60-85 µmol/L psu.edu |
| SK-BR-3 | Breast Tumor | 60-85 µmol/L psu.edu |
| ZR75-1 | Breast Tumor | 60-85 µmol/L psu.edu |
Activity in Triple-Negative Breast Cancer (TNBC) Models (e.g., C0321, 4T1)
This compound has demonstrated significant anti-tumor effects in models of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer. Research has shown that this compound acts as a γ-secretase modulator (GSM), which allows it to inhibit the cleavage of Notch1, a protein implicated in TNBC progression. nih.govnih.gov
In various human and murine TNBC models, this compound has been found to significantly inhibit the growth of mammospheres, which are clusters of cancer stem cells. nih.govnih.gov One notable study utilized the C0321 transplantable mouse TNBC tumor model, where this compound exhibited remarkable anti-tumor activity as a single agent. nih.gov Treatment with this compound in this model led to a significant delay in tumor growth and a reduction in tumor mass. nih.gov Furthermore, it effectively eliminated the expression of Notch1 protein within the tumors. nih.govnih.gov
In the context of immunotherapy, studies using the 4T1 syngeneic mouse model showed that combining sulindac with an anti-PD-L1 antibody resulted in a significant reduction in tumor volume. biorxiv.org This combination therapy also led to an increased infiltration of activated T lymphocytes in the tumor tissues. biorxiv.org
| TNBC Model | Key Findings |
| C0321 (Mouse) | This compound showed remarkable single-agent anti-tumor activity, significantly delaying tumor growth and reducing tumor mass. nih.gov It also eliminated Notch1 protein expression in tumors. nih.govnih.gov |
| Human and Murine TNBC Cells | As a γ-secretase modulator, this compound inhibits Notch1 cleavage and significantly inhibits mammosphere growth. nih.govnih.gov |
| 4T1 (Mouse) | Combination of sulindac with anti-PD-L1 immunotherapy significantly reduced tumor volume and increased infiltration of activated T lymphocytes. biorxiv.org |
Prevention of Mammary Tumorigenesis in Rat Models
The potential of sulindac and its metabolites to prevent the development of mammary tumors has been investigated in animal models. While much of the research in this specific area has focused on the non-COX inhibitory sulfone metabolite, these studies provide a basis for understanding the broader anti-cancer activities of sulindac compounds. For instance, sulindac sulfone has been shown to prevent chemically induced tumor formation in rat models of mammary tumorigenesis. nih.gov A derivative specifically created from this compound, known as this compound amide (SSA), demonstrated a 57% reduction in tumor incidence and a 62% reduction in tumor multiplicity in the N-methyl-N-nitrosourea (MNU)-induced model of breast cancer in rats. nih.gov
Lung Cancer Models
Preclinical studies have explored the efficacy of this compound and its derivatives against lung cancer. While direct studies on this compound are part of a broader investigation, a derivative, this compound amide (SSA), has shown notable potency. In human lung adenocarcinoma cell lines, SSA was found to inhibit tumor cell growth much more effectively than this compound. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, shifted from 44–52 μM for this compound to a more potent 2–5 μM for SSA. nih.gov These findings suggest that the foundational structure of this compound is a promising basis for developing more potent agents against lung cancer.
Prostate Cancer Models
The anti-cancer activities of sulindac have been evaluated in prostate cancer models, where it has shown the ability to inhibit cell proliferation and induce apoptosis. In studies using the human prostate cancer cell lines LNCaP and PC-3, sulindac significantly inhibited cell growth and promoted programmed cell death in a dose- and time-dependent manner. nih.gov The mechanism behind this effect was linked to the targeting of the JNK1/β-catenin signaling pathway. nih.gov
Further research with a non-COX inhibitory derivative of sulindac, this compound amide (SSA), also demonstrated significant suppression of growth in both human and mouse prostate cancer cells that express the androgen receptor. nih.gov
| Prostate Cancer Model | Key Findings |
| LNCaP and PC-3 (Human Cell Lines) | Sulindac significantly inhibits cell proliferation and promotes apoptosis. nih.gov The anticancer activity is associated with targeting the JNK1/β-catenin signaling pathway. nih.gov |
| TRAMP (Mouse Model) | A sulindac derivative, SSA, suppressed the growth of prostate cancer cells expressing the androgen receptor. nih.gov |
Acute Myeloid Leukemia (AML) Models
This compound has been identified as a potential therapeutic agent for Acute Myeloid Leukemia (AML). Research has shown that it can reverse the aberrant self-renewal of progenitor cells that is induced by AML-associated fusion proteins like PML/RARα and PLZF/RARα. nih.govplos.org
In preclinical models, this compound was found to inhibit the growth of leukemic cells and hematopoietic progenitor cells that express PML/RARα. nih.govplos.org It achieved this by downregulating β-catenin and γ-catenin, which are involved in the Wnt signaling pathway that is often aberrantly activated in leukemia. nih.govplos.org Furthermore, treatment with this compound in various AML cell lines, including THP-1 and HL-60, as well as in primary AML patient samples, led to a consistent induction of apoptosis and an increased capacity for myeloid differentiation. nih.govresearchgate.net The mechanism for inducing apoptosis was linked to the activation of the AP-1 transcription factor family members and the subsequent activation of the JNK pathway. nih.gov
| AML Model | Key Findings |
| X-RARα-positive progenitor cells | This compound reversed the leukemic phenotype by reducing stem cell capacity and increasing differentiation potential. nih.govplos.org It downregulated both β-catenin and γ-catenin. nih.govplos.org |
| THP-1 and HL-60 (Human Cell Lines) | Consistently induced apoptosis and increased myeloid differentiation. nih.govresearchgate.net |
| Primary AML Patient Samples | Induced apoptosis and showed potential for increased myeloid differentiation. nih.gov |
Radioprotective Properties
Prevention of DNA Damage from Ionizing Radiation
This compound has demonstrated significant radioprotective effects by mitigating the harmful impact of ionizing radiation on normal cells. nih.gov Exposure to ionizing radiation can cause substantial DNA damage, leading to cell death or dysfunction. scispace.com Studies on human blood lymphocytes have shown that this compound can protect these cells from such genetic damage. nih.govscispace.comresearchgate.net
The protective mechanism of this compound is attributed to its anti-inflammatory and antioxidant properties. nih.gov It has been shown to decrease the frequency of micronuclei, which are small nuclei that form due to DNA damage and are a marker of genotoxicity, in irradiated cells. scispace.com In one study, the maximum protection was observed at a concentration of 250 μM of this compound, which resulted in an 87% reduction in the frequency of micronuclei. scispace.com Additionally, this compound helps to reduce lipid peroxidation and increases the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. nih.govscispace.com These actions collectively help to protect normal cells from the oxidative stress and genetic damage induced by ionizing radiation. scispace.com
| Study Focus | Key Findings |
| Genotoxicity in Human Lymphocytes | This compound decreased the percentage of micronuclei (MN) induced by ionizing radiation (IR). scispace.com A concentration of 250 μM provided the highest degree of protection, with an 87% reduction in MN frequency. scispace.com |
| Oxidative Stress | Pretreatment with this compound inhibited IR-induced oxidative stress, leading to a decrease in malondialdehyde (MDA) levels. nih.govscispace.com |
| Antioxidant Activity | This compound increased the activity of the superoxide dismutase (SOD) enzyme in exposed cells. nih.govscispace.com |
Antioxidant Activity and Reduction of Pro-Inflammatory Biomarkers
This compound, the biologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac, demonstrates significant preclinical efficacy through a dual mechanism involving direct antioxidant activity and the suppression of key pro-inflammatory pathways. nih.govmedex.com.bdpatsnap.com These actions are central to its therapeutic effects observed in various disease models. nih.govresearchgate.net
Antioxidant Properties
Research has established that the metabolic conversion of sulindac to this compound enhances its capacity to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.netuni.lu These highly reactive molecules are implicated in the pathophysiology of inflammation and cancer. nih.govuni.lu In vitro studies have demonstrated the potent ability of this compound to neutralize damaging free radicals. nih.govresearchgate.net For instance, it effectively scavenges hydroxyl radicals (HO•), superoxide anions (O₂•⁻), and nitric oxide (•NO). nih.gov
Table 1: Antioxidant Scavenging Activity of this compound This table summarizes the demonstrated scavenging activity of this compound against various reactive species based on in vitro studies.
| Reactive Species | Scavenging Activity | Reference |
|---|---|---|
| Hydroxyl Radical (HO•) | Potent Scavenger | nih.gov |
| Superoxide Anion (O₂•⁻) | Potent Scavenger | nih.gov |
| Hypochlorous Acid (HOCl) | Potent Scavenger | uni.lu |
| Nitric Oxide (•NO) | Potent Scavenger | nih.gov |
Reduction of Pro-Inflammatory Biomarkers
A primary mechanism of this compound's anti-inflammatory action is the inhibition of prostaglandin (B15479496) synthesis. medex.com.bdnih.gov It acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. patsnap.comuni.lufrontiersin.org These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. patsnap.com
Beyond COX inhibition, this compound modulates other critical inflammatory signaling pathways. It has been shown to inhibit the nuclear factor-kappaB (NF-κB) pathway. nih.govnih.govcapes.gov.br This is achieved, in part, by decreasing the kinase activity of IκB kinase beta (IKKβ), a crucial enzyme for NF-κB activation. nih.govcapes.gov.br Since NF-κB controls the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules, its inhibition represents a significant anti-inflammatory mechanism. nih.govfrontiersin.org For example, sulindac has been observed to inhibit TNFα-induced NF-κB activation in ovarian cancer cells. frontiersin.org In animal models, sulindac treatment has been linked to reduced serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-1 beta (IL-1β). researchgate.netnih.gov
This compound also targets the biosynthesis of another class of pro-inflammatory mediators, the leukotrienes. nih.gov It directly inhibits 5-lipoxygenase (5-LO), the key enzyme in the leukotriene synthesis pathway, at clinically relevant concentrations. nih.govresearchgate.net This multifaceted inhibition of various pro-inflammatory pathways underscores its robust activity in preclinical models.
Table 2: Effect of this compound on Pro-Inflammatory Biomarkers This table outlines the inhibitory effects of this compound on key enzymes and pathways involved in inflammation.
| Biomarker/Pathway | Effect of this compound | Mechanism/Finding | Reference |
|---|---|---|---|
| Cyclooxygenase (COX-1 & COX-2) | Inhibition | Blocks prostaglandin synthesis. | patsnap.comuni.lufrontiersin.org |
| Nuclear Factor-kappaB (NF-κB) | Inhibition | Decreases IKKβ kinase activity, inhibits TNFα-induced activation. | nih.govnih.govfrontiersin.org |
| 5-Lipoxygenase (5-LO) | Inhibition | Suppresses the key enzyme in leukotriene biosynthesis. | nih.govresearchgate.net |
Metabolic and Pharmacokinetic Considerations in Research
Prodrug Conversion of Sulindac (B1681787) to Sulindac Sulfide (B99878)
Sulindac itself is a sulfoxide (B87167) prodrug, meaning it must undergo metabolic conversion to become biologically active. drugbank.comresearchgate.net This activation process involves the chemical reduction of its sulfoxide group to form sulindac sulfide. nih.govresearchgate.net This conversion is a critical step, as the resulting sulfide metabolite is primarily responsible for the compound's pharmacological effects. patsnap.comdrugbank.com
The reduction of sulindac to this compound is not confined to a single location but is carried out by both host enzymes and the intestinal microflora. nih.govfrontiersin.org Initially, it was widely thought that the gut microbiota were the primary drivers of this activation. researchgate.net However, subsequent research has demonstrated that enzymatic reduction also occurs systemically in various tissues after absorption. researchgate.netnih.gov
Enzymes within the liver and other tissues play a significant role in this reductive process. nih.gov Studies in mice have indicated that while the gut microbiota contribute to sulindac activation, their depletion only partially reduces the formation of this compound, suggesting a substantial contribution from tissue-based enzymes. researchgate.net In fact, evidence suggests that enzymes expressed in human tissues are the major contributors to the activation of sulindac. nih.gov
A key enzyme identified in the tissue-mediated reduction of sulindac is Methionine Sulfoxide Reductase A (MsrA). nih.govnih.gov MsrA is a highly conserved enzyme known for its role in repairing oxidative damage to proteins by reducing methionine sulfoxide residues. mdpi.comosti.gov Research has shown that human MsrA, which is present in the cytosol of intestinal, liver, and renal cells, effectively catalyzes the reduction of sulindac to this compound. nih.govresearchgate.net The contribution of MsrA in tissue cytosols to this reaction is estimated to be almost 100%. researchgate.net Studies comparing the relative contributions have concluded that tissue-expressed MsrA is responsible for a larger portion of sulindac activation in the body than the gut microbiota. researchgate.netnih.gov
Reversible Conversion of this compound to Sulindac
The metabolic pathway between sulindac and this compound is a reversible equilibrium. nih.govnih.gov While sulindac is reduced to the active sulfide, the sulfide metabolite can be oxidized back to the parent compound, sulindac. nih.govnih.gov This reversible interconversion occurs within cells, with reductase enzymes located in the cytoplasm and sulfide oxidase activity found in microsomes. nih.gov The enzyme flavin-containing monooxygenase 3 has been identified as a catalyst in the oxidation of the sulfide form back to sulindac. researchgate.net This dynamic equilibrium helps maintain levels of the active compound over time. nih.gov
Irreversible Oxidation to Sulindac Sulfone
In addition to the reversible reduction/oxidation cycle, sulindac and its sulfide metabolite can undergo irreversible oxidation to form sulindac sulfone. nih.govdrugbank.comnih.gov This sulfone metabolite is considered pharmacologically inactive with regard to the mechanisms of action associated with the sulfide form. researchgate.netuni.lu The irreversible oxidation of sulindac to its sulfone form is catalyzed by cytochrome P450 enzymes, specifically CYP1A2, CYP1B1, and CYP3A4. researchgate.net
Table 1: Metabolic Pathways of Sulindac
| Metabolic Process | Starting Compound | Key Enzymes/Factors | Resulting Product |
| Reduction (Activation) | Sulindac | Methionine Sulfoxide Reductase A (MsrA), Gut Microbiota | This compound |
| Reversible Oxidation | This compound | Flavin-containing monooxygenase 3 | Sulindac |
| Irreversible Oxidation | Sulindac | CYP1A2, CYP1B1, CYP3A4 | Sulindac Sulfone |
Bioactivation Sites and Tissue Distribution
Bioactivation of sulindac into this compound occurs in several key locations. Sulindac reductase activity has been demonstrated in extracts of the liver, kidney, and brain, with activity also present in mitochondria and microsomes. nih.gov The gut microbiota also serve as a site of activation within the gastrointestinal tract. researchgate.netfrontiersin.org
Following its formation, this compound is distributed throughout the body. Both sulindac and its sulfide and sulfone metabolites are highly bound to plasma proteins, particularly albumin (over 90%). nih.govnih.gov Due to its lipophilic properties, the sulfide metabolite can achieve higher concentrations in certain tissues compared to the levels observed in plasma. nih.gov This accumulation in tissues like colonic epithelial cells may be relevant to its site-specific activity in research models. nih.gov
Enterohepatic Circulation of this compound
Sulindac and its metabolites undergo extensive enterohepatic circulation. drugbank.com This process involves the excretion of the compounds from the liver into the bile, which is then released into the small intestine. nih.gov From the intestine, the compounds can be reabsorbed into the bloodstream and returned to the liver. youtube.com
A human study involving continuous intraduodenal sampling established the existence of this recirculation for sulindac and its sulfide and sulfone metabolites. nih.gov The study found that the conservation of the active pharmacophore, this compound, is predominantly achieved through the enterohepatic circulation of the inactive prodrug, sulindac. nih.gov The prodrug is excreted into the bile, reabsorbed from the intestine, and thereby becomes available again for metabolic reduction to the active sulfide form, contributing to the sustained plasma levels of the active metabolite. nih.govnih.gov
Individual Heterogeneity in this compound Concentrations
The concentration of this compound, the active metabolite of the prodrug sulindac, exhibits notable variability among individuals. This heterogeneity is a critical consideration in research, as it can influence the compound's efficacy and pharmacodynamic effects. The primary sources of this variation are rooted in genetic polymorphisms of metabolic enzymes and other physiological factors that affect the drug's absorption, distribution, metabolism, and excretion.
Detailed research has identified several key factors contributing to the observed differences in this compound levels:
Genetic Polymorphisms in Metabolic Enzymes:
The metabolism of sulindac is a complex process involving multiple enzymes, and genetic variations within the genes encoding these enzymes can lead to significant inter-individual differences in drug concentrations.
Flavin-containing monooxygenase 3 (FMO3): this compound is inactivated through oxidation by the hepatic enzyme FMO3. nih.govresearchgate.net Numerous polymorphisms exist for the FMO3 gene, some of which result in altered enzymatic activity. nih.govresearchgate.net For instance, the E158K and E308G variants are known to reduce FMO3 activity. nih.gov Studies have shown that individuals with specific FMO3 genotypes, particularly those carrying the reduced-activity E158K and E308G alleles, exhibit a more favorable response to sulindac, which is hypothesized to be due to a longer half-life of the active this compound. nih.govaacrjournals.org The considerable interindividual and interethnic differences in FMO3 activity are largely attributed to these genetic polymorphisms. nih.gov A study on the population pharmacokinetics of sulindac found that the FMO3 rs2266782 polymorphism affected the conversion of this compound back to sulindac. nih.gov
Cytochrome P450 (CYP) Enzymes: The oxidation of sulindac to its inactive sulfone form is also catalyzed by CYP enzymes, including CYP1A2, CYP1B1, and CYP3A4. researchgate.net While research has focused more on FMO3, variations in CYP enzyme activity could also contribute to the heterogeneity in this compound concentrations.
Aldehyde Oxidase (AOX1): Genetic polymorphisms in AOX1 have also been studied for their potential impact on sulindac pharmacokinetics, suggesting another layer of genetic influence on its metabolism. nih.gov
A study involving pregnant women with preterm labor investigated the impact of polymorphisms in FMO3 and CYP2C9 on sulindac pharmacokinetics. While no significant differences were found for FMO3 SNPs in the area under the curve (AUC) for this compound, a trend was noted for rs2266782. For CYP2C9, the homozygote wild-type of rs1057910 showed a higher AUC for this compound compared to the heterozygote group.
Pharmacokinetic Variability:
Significant inter-subject variability has been observed in key pharmacokinetic parameters of sulindac and its metabolites. In one study, the inter-subject variability for sulindac sulfoxide was 62% for the maximum plasma concentration (Cmax), 136% for the time to reach Cmax (Tmax), and 50% for the area under the plasma concentration-time curve from time zero to infinity (AUC0–∞). nih.gov Such high variability in the parent compound's pharmacokinetics directly influences the subsequent formation and concentration of this compound.
The table below summarizes findings on the inter-subject variability of pharmacokinetic parameters for sulindac and its metabolites from a comparative bioavailability study. nih.gov
| Parameter | Analyte | Inter-subject Variability (%) |
| Cmax | Sulindac Sulfoxide | 62% |
| Tmax | Sulindac Sulfoxide | 136% |
| AUC0–∞ | Sulindac Sulfoxide | 50% |
| AUC0–8 | Sulindac Sulfoxide | 45% |
Other Contributing Factors:
Renal Function: The capacity for renal oxidation of this compound to inactive metabolites can vary among individuals. nih.gov A study found that while 64% of patients on sulindac therapy had no detectable this compound in their urine, 36% had pharmacodynamically significant concentrations, suggesting individual differences in renal handling of the metabolite. nih.gov
Gut Microbiota: The initial reduction of sulindac (a sulfoxide) to the active this compound is carried out by the gut flora. aacrjournals.org Variations in the composition and metabolic activity of an individual's gut microbiome could therefore influence the extent and rate of this primary activation step.
Enterohepatic Recirculation: Sulindac and its metabolites undergo enterohepatic recirculation, a process that can be influenced by factors such as gallbladder emptying, which may exhibit circadian rhythms. nih.govnih.gov This can lead to fluctuations in plasma sulfide concentrations. nih.gov
The interplay of these genetic and physiological factors results in a complex pattern of individual heterogeneity in this compound concentrations. This variability underscores the importance of considering individual metabolic profiles in research settings to better understand the compound's behavior and effects.
Derivatives and Analogs of Sulindac Sulfide in Academic Research
Design and Synthesis of Novel Sulindac (B1681787) Sulfide (B99878) Derivatives
The development of novel derivatives of sulindac sulfide has been a significant area of academic research, primarily driven by the goal of separating the drug's anti-inflammatory and antineoplastic activities. nih.govuky.edu The therapeutic use of sulindac for long-term cancer chemoprevention is hindered by toxicities arising from the inhibition of cyclooxygenase (COX) enzymes. nih.gov This has spurred medicinal chemistry efforts to create analogs that retain or enhance anticancer effects while minimizing or eliminating COX inhibition.
A key strategy in the design of these derivatives involves modifying the carboxylic acid moiety of this compound. nih.govnih.gov In silico modeling studies have identified this carboxylate group as crucial for binding to both COX-1 and COX-2 enzymes. nih.gov Based on this understanding, a variety of derivatives with modifications to this functional group have been synthesized. nih.gov One prominent approach has been the replacement of the negatively charged carboxylate with a positively charged amide group, a modification intended to disrupt binding to the COX enzymes. nih.gov
The synthesis of these derivatives often involves standard chemical coupling techniques. For instance, this compound amide (SSA) and its analogs have been synthesized by coupling sulindac derivatives with various amines using agents like HBTU or HATU. openmedicinalchemistryjournal.com In a specific example, this compound amide (SSA) was synthesized from sulindac by reacting it with N,N-dimethylaminoethylamine using N,N'-dicyclohexylcarbodiimide as a coupling agent, followed by the reduction of the intermediate sulfoxide (B87167). nih.gov This synthetic flexibility has allowed for the creation of a diverse library of sulindac amide derivatives, including those with modifications to the acetamide (B32628) linker and the introduction of various aryl groups on the indene (B144670) core. openmedicinalchemistryjournal.com
Furthermore, other derivatives have been created by modifying different parts of the sulindac scaffold. For example, a series of N′-(substituted phenyl)-2-(1-(4-(methylsulfinyl) benzylidene)−5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives were prepared by reacting the methyl ester of sulindac with hydrazine (B178648) hydrate (B1144303) and then with substituted benzaldehydes. mdpi.com This ongoing synthesis of diverse analogs allows researchers to probe the structure-activity relationships that govern the anticancer effects of these compounds. openmedicinalchemistryjournal.com
Structure-Activity Relationship Studies for COX-Independent Mechanisms
Structure-activity relationship (SAR) studies have been crucial in elucidating the features of this compound derivatives that contribute to their anticancer activity, independent of COX inhibition. A central finding from these studies is that the antineoplastic activity of sulindac can be uncoupled from its COX-inhibitory properties. nih.gov
A key structural modification that has been extensively studied is the replacement of the carboxylic acid group. nih.gov This modification to an amide, particularly one with a basic amino group that is protonated at physiological pH, has been shown to abolish COX-1 and COX-2 inhibitory activity. nih.gov Despite this lack of COX inhibition, these amide derivatives, such as this compound amide (SSA), exhibit significantly enhanced potency in inhibiting the growth of cancer cells compared to the parent compound, this compound. nih.gov
Further SAR studies have explored a wide range of amide analogs to identify compounds with improved anticancer activity. nih.gov By creating libraries of derivatives with modifications at the C-1 benzylidene ring and the C-3 acetamide linker, researchers have identified several compounds with potent in vitro activity against prostate, colon, and breast cancer cell lines. nih.govresearchgate.net For instance, a neutral carboxamide analog of this compound showed comparable potency to the lead amide compound and was active against a panel of lymphoblastic leukemia cell lines. openmedicinalchemistryjournal.comresearchgate.net
These studies highlight that the anticancer mechanism of these non-COX inhibitory derivatives involves targeting alternative pathways. One such proposed target is cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE). uky.edu Derivatives have been rationally designed to enhance cGMP PDE inhibitory activity, which is associated with pro-apoptotic effects through the activation of cGMP-dependent protein kinase (PKG) signaling. uky.edu The ability of these compounds to inhibit cancer cell growth is often linked to the induction of apoptosis and the suppression of DNA synthesis. nih.gov
This compound Amide (SSA) as a Non-COX Inhibitory Derivative
This compound amide (SSA) is a prototypal derivative of this compound that has been rationally designed to eliminate COX-inhibitory activity while retaining and often enhancing its anticancer properties. uky.eduresearchgate.net This is achieved by replacing the carboxylate moiety of this compound with a N,N-dimethylethyl amine substitution. nih.gov This chemical modification effectively blocks the compound's ability to inhibit COX-1 and COX-2. nih.gov
Enhanced Antineoplastic Activity and Reduced COX Inhibition
SSA demonstrates a clear separation of antineoplastic effects from COX inhibition. nih.gov While this compound inhibits COX-1 and COX-2, SSA shows negligible inhibitory activity against these enzymes. nih.govuky.edu Specifically, SSA was found to be 68-fold and 10-fold less potent than this compound in inhibiting COX-1 and COX-2, respectively. uky.edu
Despite its lack of COX inhibition, SSA displays significantly more potent tumor cell growth inhibitory activity in vitro compared to this compound. nih.govresearchgate.net For example, in human colon tumor cell lines, SSA exhibited IC50 values for growth inhibition that were approximately 40-fold lower than those of this compound. nih.govresearchgate.net Similarly, in breast cancer cell lines, SSA was about 10-fold more potent in inhibiting growth and inducing apoptosis. uky.edu This enhanced potency is attributed to its action on COX-independent pathways, such as the inhibition of cGMP phosphodiesterase (cGMP PDE), leading to increased intracellular cGMP levels and activation of protein kinase G (PKG) signaling. uky.edu
Evaluation in Colon, Prostate, and Breast Cancer Models
The antineoplastic activity of this compound Amide (SSA) has been evaluated in various cancer models, demonstrating its potential as a broad-spectrum anticancer agent.
Colon Cancer: In human colon tumor cell lines such as HT-29, SW480, and HCT116, SSA potently inhibits cell growth with IC50 values in the low micromolar range (2 to 5 μmol/L), compared to 73 to 85 μmol/L for this compound. nih.gov The mechanism of action involves the suppression of DNA synthesis and the induction of apoptosis. nih.gov In vivo studies using a human HT-29 colon tumor xenograft mouse model showed that SSA significantly inhibited tumor growth. nih.gov Furthermore, combining SSA with the chemotherapeutic drug Camptosar resulted in a more sustained suppression of tumor growth than Camptosar alone. nih.gov
Prostate Cancer: In prostate cancer models, SSA has been shown to significantly suppress the growth of human and mouse prostate cancer cells that express the androgen receptor (AR). researchgate.net This growth inhibition is associated with G1 cell cycle arrest at lower concentrations and caspase-mediated apoptosis at higher concentrations. researchgate.net In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, dietary administration of SSA attenuated prostatic growth and suppressed the progression of glandular epithelial lesions by repressing cell proliferation. researchgate.net
Breast Cancer: SSA has also been evaluated in models of breast cancer, where it showed enhanced antineoplastic activity compared to its parent compound. uky.edunih.gov It was found to be more potent in inhibiting growth and inducing apoptosis in breast cancer cells. nih.gov In the N-methyl-N-nitrosourea (MNU)-induced rat model of breast carcinogenesis, SSA demonstrated promising in vivo anticancer activity, leading to a 57% reduction in tumor incidence and a 62% reduction in tumor multiplicity. uky.edu
The following table summarizes the in vitro growth inhibitory activity of SSA in different cancer cell lines:
| Cell Line | Cancer Type | IC50 (µM) of SSA | IC50 (µM) of this compound |
|---|---|---|---|
| HT-29 | Colon | 1.8 - 4.8 | 73.3 - 85.2 |
| SW480 | Colon | 1.8 - 4.8 | 73.3 - 85.2 |
| HCT116 | Colon | 1.8 - 4.8 | 73.3 - 85.2 |
| LNCaP C4-2 | Prostate | ~5 | Not specified |
| TRAMP-C2 | Prostate | ~5 | Not specified |
| MCF-7 | Breast | 3.9 - 7.1 | 58.8 - 83.7 |
| MDA-MB-231 | Breast | 3.9 - 7.1 | 58.8 - 83.7 |
This table is generated based on data from multiple sources. nih.govuky.eduresearchgate.net
Impact on Androgen Receptor (AR) Signaling
In prostate cancer, the androgen receptor (AR) signaling pathway has been identified as a potential target for the COX-independent antineoplastic mechanism of this compound amide (SSA). researchgate.net Studies have shown that SSA can significantly impact AR signaling in human prostate cancer cells. researchgate.net
Treatment with SSA leads to a decrease in both AR mRNA and protein levels. researchgate.net This downregulation of the AR is associated with a suppression of AR-dependent transactivation. researchgate.net An example of this is the observed decrease in the mRNA level of prostate-specific antigen (PSA), which is a well-known endogenous target of AR signaling. researchgate.net The ability of SSA to inhibit AR signaling is thought to contribute to its growth-inhibitory effects in androgen-dependent prostate cancer cells, as the AR is essential for the G1/S transition and proliferation of these cells. researchgate.net
Sulindac Sulfoximine (B86345) Derivatives
In the quest for novel sulindac derivatives with potential therapeutic applications, sulindac sulfoximines have emerged as a subject of interest. nih.gov This interest is partly due to the recognized biological activities of the sulfoximine group, including its presence in compounds that act as COX-2 enzyme inhibitors. nih.gov
The synthesis of sulindac sulfoximine derivatives has been achieved through chemical transformation of sulindac and its methyl ester. nih.gov For instance, sulindac methyl ester sulfoximine was synthesized by reacting sulindac methyl ester with (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate. nih.gov Subsequently, sulindac sulfoximine was obtained through the hydrolysis of the sulindac methyl ester sulfoximine. nih.gov Direct conversion of sulindac to sulindac sulfoximine proved to be less efficient. nih.gov
Preliminary biological screenings of these novel sulfoximine derivatives have been conducted. nih.gov In tests for their ability to inhibit cyclooxygenases, the sulfoximine derivatives were found to be inactive against both COX-1 and COX-2 isoforms at a concentration of 50 µM. nih.gov However, this lack of direct COX inhibition does not preclude potential in vivo activity, as sulfoximines can be metabolized by cytochrome P450 enzymes and may act as prodrugs to this compound itself. nih.gov
The antitumor activity of these new compounds was tested against a panel of human cancer cell lines, including U-87 glioblastoma, MCF-7 breast cancer, HepG2 liver cancer, CaCo-2 colon cancer, and HeLa cervical cancer. nih.gov The preliminary results from these cell viability experiments were considered interesting and encouraging for further investigation into this class of derivatives. nih.gov
Development of PPARγ Agonists from this compound Core Structure
Academic research has explored the modification of the this compound core structure to develop novel Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists. nih.gov this compound, an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, has itself been reported to activate PPARγ. nih.govnih.gov This has prompted investigations into creating derivatives that enhance this activity while potentially reducing other biological effects, such as cyclooxygenase (COX) inhibition. nih.govacs.org
The design and synthesis of these new agents have focused on the unique scaffold provided by this compound. nih.gov Researchers have systematically altered the this compound molecule, particularly by removing the indenyl methyl group, which has been shown to abolish COX inhibition while retaining activity at other targets like PPARγ. acs.org Further modifications, including nonpolar and aromatic substitutions on the benzylidene ring, have been explored to optimize PPARγ agonism. nih.govnih.govacs.org A crucial element for potent activity was found to be the retention of the carboxylic acid side chain. nih.govnih.govacs.org
One notable series of 2′-des-methyl this compound analogues yielded compounds with significant potency in activating PPARγ-dependent transcription. nih.gov For instance, a derivative referred to as "Compound 24" demonstrated an EC50 of 0.1 μM for inducing a peroxisome proliferator response element (PPRE)-luciferase reporter. nih.govnih.govacs.org This level of potency is comparable to that of troglitazone, a known PPARγ agonist. nih.govacs.org
The mechanism of action for these novel derivatives has been confirmed through various experimental approaches. Direct binding of Compound 24 to the PPARγ ligand-binding domain was shown via displacement of a radiolabeled PPARγ agonist. nih.govnih.govacs.org Furthermore, this compound was observed to stimulate the binding of PPARγ to a PPRE-containing oligonucleotide and to induce the expression of established PPARγ target genes, such as liver fatty-acid binding protein (L-FABP) and adipocyte fatty acid-binding protein (aP2). nih.govnih.govacs.org These findings indicate that the developed compounds function as genuine PPARγ agonists. nih.govnih.govacs.org
These this compound-derived compounds represent a new class of PPARγ activators that are structurally distinct and lack the COX inhibitory activity of the parent compound. nih.gov This separation of activities provides valuable tools for studying the specific biological roles of PPARγ activation. nih.govacs.org
Research Findings on this compound-Derived PPARγ Agonists
| Compound | Key Structural Features | Activity | Research Findings |
| This compound | Parent compound; active metabolite of sulindac. mdpi.com | Reported to activate PPARγ and also act as a PPARδ antagonist. nih.govnih.gov | Serves as the foundational scaffold for developing more potent and selective PPARγ agonists. nih.gov |
| Compound 24 | 2'-des-methyl this compound analogue with nonpolar/aromatic substitutions on the benzylidene ring. nih.gov | Potent PPARγ agonist with an EC50 of 0.1 μM in a PPRE-luciferase assay. nih.govnih.govacs.org | Directly binds to PPARγ, displaces [3H]troglitazone, stimulates PPARγ binding to PPRE, and induces expression of PPARγ target genes (L-FABP, aP2). Lacks COX inhibitory activity. nih.govnih.govacs.org |
Future Directions and Emerging Research Avenues
Identification of Novel Molecular Targets for Sulindac (B1681787) Sulfide (B99878)
Research into the anticancer mechanisms of sulindac sulfide has moved significantly beyond its well-established role as a COX inhibitor, revealing a diverse array of molecular targets that are critical to its chemopreventive and therapeutic effects. mdpi.com This diversification suggests that its antineoplastic activity may be largely independent of COX inhibition, opening avenues for developing safer and more effective cancer therapies. mdpi.com
One key area of discovery is the compound's impact on cell cycle regulation. In human colorectal cancer (CRC) cells, Cyclin G2 has been identified as a novel target. nih.gov this compound treatment leads to the upregulation of Cyclin G2, which delays cell cycle progression and induces G1 arrest. nih.gov This effect is mediated through a newly described mechanistic axis involving the downregulation of the oncogenic microRNA, miR-182, which in turn promotes the transcriptional activity of the tumor suppressor FOXO3a, a direct regulator of Cyclin G2. nih.gov
Another significant COX-independent target is the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. aacrjournals.orgnih.gov this compound has been found to inhibit cGMP-degrading phosphodiesterase (PDE) isozymes, particularly PDE5, which is often overexpressed in colon tumors compared to normal tissue. aacrjournals.orgnih.gov By inhibiting PDE5, this compound elevates intracellular cGMP levels and activates cGMP-dependent protein kinase (PKG). nih.govnih.gov This activation ultimately leads to the suppression of the Wnt/β-catenin signaling pathway, a critical driver of colon tumor cell proliferation and survival. aacrjournals.orgnih.gov
Further research has identified additional novel targets:
Notch Signaling: In triple-negative breast cancer (TNBC) models, this compound acts as a γ-secretase modulator (GSM), inhibiting the cleavage of Notch1, a protein implicated in TNBC progression and poor prognosis. frontiersin.orgdntb.gov.ua
Specificity Protein (Sp) Transcription Factors: In colon cancer cells, this compound downregulates the expression of Sp1, Sp3, and Sp4 proteins. nih.gov This is achieved by inducing reactive oxygen species (ROS), which suppresses miR-27a and induces the Sp repressor ZBTB10. nih.gov The downregulation of Sp transcription factors affects various pro-oncogenic genes that control cell survival, proliferation, and angiogenesis. nih.gov
Akt/mTOR Pathway: A derivative of this compound was shown to inhibit the growth of lung adenocarcinoma cells by suppressing the Akt/mTOR signaling pathway, a known regulator of cell growth and autophagy. aacrjournals.org
EP4 Receptor: In glioblastoma cells, this compound was found to decrease the expression of the EP4 receptor by altering the expression of Sp-1 and early growth response gene-1. researchgate.net
Table 1: Novel Molecular Targets of this compound
| Molecular Target | Cancer Type | Mechanism of Action | Reference |
| Cyclin G2 | Colorectal Cancer | Upregulated via miR-182/FOXO3a axis, leading to G1 cell cycle arrest. | nih.gov |
| cGMP Phosphodiesterase (PDE5) | Colon Cancer, Breast Cancer | Inhibited, leading to increased cGMP, PKG activation, and suppression of Wnt/β-catenin signaling. | aacrjournals.orgnih.govnih.gov |
| Notch1 | Triple-Negative Breast Cancer | Cleavage is inhibited through γ-secretase modulator (GSM) activity. | frontiersin.orgdntb.gov.ua |
| Sp Transcription Factors (Sp1, Sp3, Sp4) | Colon Cancer | Downregulated via ROS/miR-27a/ZBTB10 pathway, inhibiting pro-oncogenic gene expression. | nih.gov |
| Akt/mTOR Signaling | Lung Adenocarcinoma | Suppressed, leading to growth inhibition and induction of autophagy (by derivative). | aacrjournals.org |
| EP4 Receptor | Glioblastoma | Expression is decreased via modulation of Sp-1 and Egr-1 transcription factors. | researchgate.net |
Investigation of Combination Therapies with this compound
The discovery of this compound's diverse molecular targets has spurred investigations into its use in combination with other therapeutic agents to enhance anticancer efficacy. These studies aim to exploit synergistic interactions, overcome drug resistance, and modulate the tumor microenvironment.
A significant area of research involves combining this compound with conventional chemotherapy. Studies have shown that it can potently and selectively reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporter ABCC1 (also known as MRP1). nih.gov By inhibiting ABCC1, this compound restores tumor cell sensitivity to chemotherapeutic drugs like doxorubicin (B1662922). nih.gov This suggests that tumors expressing high levels of ABCC1 may be particularly sensitive to combination treatment with this compound and drugs that induce oxidative stress. nih.gov Furthermore, combining this compound with a glutathione (B108866) synthesis inhibitor, such as buthionine sulfoximine (B86345) (BSO), results in a highly potent suppression of growth in ABCC1-expressing cells. nih.gov
Another promising strategy is pairing this compound with agents that alter cancer cell metabolism. A combination with dichloroacetate (B87207) (DCA), which shifts pyruvate (B1213749) metabolism towards aerobic respiration, was found to enhance the selective killing of lung and squamous cell carcinoma cells. plos.org The mechanism involves increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptotic cell death. plos.org
Perhaps the most dynamic area of current research is the combination of this compound with immunotherapy. In preclinical models of triple-negative breast cancer (TNBC), combining this compound with immune checkpoint inhibitors (anti-PD-1 or anti-PD-L1 antibodies) has demonstrated significantly improved anti-tumor responses compared to either agent alone. frontiersin.orgbiorxiv.org The mechanism appears to involve remodeling the tumor immune microenvironment. The combination therapy leads to a significant increase in the infiltration of activated CD8+ T-cells into the tumor tissue. frontiersin.orgbiorxiv.org One study also noted a remarkable increase in the number of antigen-presenting CD11c+ dendritic cells following treatment. frontiersin.org
Table 2: Investigational Combination Therapies with this compound
| Combination Agent(s) | Cancer Model | Observed Effect | Underlying Mechanism | Reference |
| Doxorubicin | ABCC1-expressing tumor cells | Reversal of multidrug resistance and enhanced sensitivity to doxorubicin. | Inhibition of the ABCC1 drug efflux pump. | nih.gov |
| Dichloroacetate (DCA) | Lung and Squamous Cell Carcinoma | Enhanced and selective cancer cell killing. | Increased ROS production, mitochondrial dysfunction, and apoptosis. | plos.org |
| Anti-PD-1/PD-L1 Antibodies | Triple-Negative Breast Cancer (TNBC) | Significantly improved anti-tumor activity and reduced tumor growth. | Increased infiltration of activated CD8+ T-cells and CD11c+ dendritic cells. | frontiersin.orgbiorxiv.org |
| Buthionine Sulfoximine (BSO) | ABCC1-expressing tumor cells | Potent suppression of cell growth. | Depletion of intracellular glutathione, increasing susceptibility to this compound. | nih.gov |
Repurposing of this compound through Computer-Aided Drug Design
Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers an accelerated pathway for drug development. dromicslabs.com Computer-Aided Drug Design (CADD) has emerged as a powerful tool in this field, utilizing computational methods to predict and analyze drug-target interactions, thereby guiding the repurposing process. dromicslabs.comnih.gov CADD strategies, including structure-based and ligand-based approaches, can screen existing drugs against vast libraries of biological targets to identify novel mechanisms of action. dromicslabs.com
In the context of this compound, CADD principles are being applied not only to repurpose the existing molecule but also to rationally design novel derivatives with improved therapeutic profiles. By modifying the chemical structure of this compound, researchers aim to uncouple its desired antineoplastic activities from its COX-inhibitory effects, which are responsible for dose-limiting toxicities. mdpi.com
A prominent example is the development of sulindac derivatives designed to enhance cGMP PDE inhibitory activity while eliminating COX inhibition. mdpi.com One such derivative, this compound amide (SSA), was rationally designed by replacing the carboxyl moiety essential for COX binding. mdpi.com This modification resulted in a compound that was significantly less potent at inhibiting COX enzymes but substantially more potent at inhibiting breast cancer cell growth and inducing apoptosis. mdpi.com This approach demonstrates how computational and rational design strategies can successfully repurpose the core structure of sulindac to create new chemical entities with superior, more targeted anticancer activity. mdpi.com
Virtual screening and molecular docking, key CADD techniques, have also been used to evaluate novel sulindac derivatives against multiple targets, such as PPAR-γ and β-secretase, showcasing the potential to discover entirely new applications for the sulindac scaffold. researchgate.net These in-silico approaches provide a valuable framework for prioritizing compounds for synthesis and further biological evaluation, accelerating the journey from concept to clinical candidate. dromicslabs.comresearchgate.net
Elucidation of Specific Mechanisms in this compound-Resistant Pathways of Oncogenesis
While some research focuses on cancer cells that are resistant to this compound, a significant body of work investigates how this compound can overcome oncogenic pathways that confer resistance to other therapies or drive tumorigenesis. This research elucidates the compound's ability to target and reverse specific molecular aberrations that are fundamental to cancer progression.
One of the key pathways implicated in leukemogenesis is the aberrant activation of Wnt signaling. nih.gov In acute myeloid leukemia (AML), fusion proteins like PML/RARα and PLZF/RARα can drive the self-renewal of leukemic stem cells by upregulating β-catenin and γ-catenin, core components of the Wnt pathway. nih.gov Research has shown that this compound can effectively counteract this process. In hematopoietic progenitor cells expressing these fusion proteins, this compound downregulates both β-catenin and γ-catenin. nih.gov This action reverses the leukemic phenotype by reducing the cells' stem cell capacity and promoting their differentiation, indicating that this compound can inhibit leukemic cell growth by targeting a fundamental resistance and self-renewal pathway. nih.gov
Another critical mechanism of resistance in oncology is the overexpression of drug efflux pumps, such as the ABCC1 transporter, which actively removes chemotherapeutic agents from cancer cells, rendering them ineffective. nih.gov this compound has been shown to selectively inhibit ABCC1, thereby reversing this form of multidrug resistance. nih.gov This inhibition restores the cytotoxic efficacy of chemotherapy drugs like doxorubicin in tumor cells that overexpress the transporter. nih.gov This finding highlights a mechanism by which this compound can re-sensitize resistant tumors to standard-of-care treatments.
These studies demonstrate that this compound's utility extends to overcoming specific, well-defined oncogenic and resistance pathways, making it a valuable agent for tackling difficult-to-treat cancers.
Advanced Preclinical Models for Efficacy and Mechanism Validation (e.g., Organoids, In Vivo Leukemia Models)
The validation of this compound's efficacy and its underlying mechanisms increasingly relies on advanced preclinical models that more accurately recapitulate human disease. Traditional two-dimensional (2D) cell cultures often fail to predict clinical outcomes because they lack the complex three-dimensional (3D) architecture and cell-cell interactions of native tissues. frontiersin.org To bridge this gap, researchers are turning to sophisticated models like tumor organoids and specialized in vivo systems.
Patient-derived organoids (PDOs) are 3D cellular clusters grown from tumor tissue that retain the genetic, phenotypic, and structural characteristics of the original tumor. news-medical.netmdpi.com These "mini-tumors" are invaluable for preclinical drug screening and are being used to test the effects of this compound. news-medical.net For instance, in TNBC research, tumor organoids have been used to validate the enhanced killing effect of combining this compound with anti-PD-L1 immunotherapy, particularly when co-cultured with immune cells (PBMCs). biorxiv.org This co-culture system allows for the study of interactions between the drug, tumor cells, and the immune system in a patient-relevant context. dntb.gov.uabiorxiv.org
In vivo models also remain critical for validating therapeutic strategies. The anti-tumor activity of this compound, alone and with immunotherapy, has been confirmed in transplantable mouse TNBC tumor models and PBMC-humanized mouse models. frontiersin.orgbiorxiv.org These models allow for the assessment of drug efficacy on tumor growth and the analysis of the tumor microenvironment, such as measuring the infiltration of CD8+ T lymphocytes in response to treatment. biorxiv.org
For hematological malignancies, there is a recognized need for better preclinical validation. Research showing that this compound can inhibit the growth of hematopoietic progenitor cells expressing AML-associated fusion proteins has led to calls for further validation using in vivo leukemia models to confirm these promising findings in a more physiologically relevant setting. nih.gov Such models are essential for understanding how a drug will perform in a complex biological system before moving to clinical trials. frontiersin.org
Exploration of Epigenomic Connections to this compound Action
Emerging research has begun to uncover the influence of this compound on the epigenome, revealing mechanisms that involve the modulation of non-coding RNAs, such as microRNAs (miRNAs). These findings add a new layer to our understanding of the compound's COX-independent anticancer activities.
One of the key epigenomic pathways affected by this compound involves the regulation of Specificity protein (Sp) transcription factors, which are often overexpressed in tumors and control the expression of many pro-oncogenic genes. nih.gov Studies in colon cancer cells have demonstrated that this compound treatment leads to a decrease in the expression of the oncogenic miRNA, miR-27a. nih.gov MiR-27a normally suppresses the zinc finger and BTB domain-containing protein 10 (ZBTB10). By downregulating miR-27a, this compound induces the expression of ZBTB10, which then acts as a transcriptional repressor for Sp1, Sp3, and Sp4. nih.gov This cascade ultimately reduces the expression of critical Sp-regulated genes involved in cancer cell survival (e.g., survivin, bcl-2) and proliferation (e.g., cyclin D1). nih.gov
A similar epigenomic mechanism has been identified in the context of cell cycle control in colorectal cancer. nih.gov In this pathway, this compound was found to downregulate a different oncogenic miRNA, miR-182. The reduction in miR-182 levels relieves the suppression of its target, the tumor suppressor FOXO3a. nih.gov Increased activity of FOXO3a then upregulates the expression of Cyclin G2, a key factor in promoting G1 cell cycle arrest. nih.gov
These findings highlight that this compound can exert its anticancer effects by intervening in critical epigenomic circuits, specifically by modulating the expression of key miRNAs that regulate major oncogenic and tumor-suppressive pathways.
In-depth Studies on the Role of Smac in this compound-Mediated Apoptosis
The induction of apoptosis, or programmed cell death, is a cornerstone of this compound's antineoplastic activity. In-depth studies have focused on the precise molecular machinery involved, with particular attention given to the role of the Second mitochondrial-derived activator of caspases (Smac), also known as Diablo. Smac is a pro-apoptotic protein that promotes apoptosis by neutralizing inhibitors of apoptosis proteins (IAPs). nih.gov
To clarify the role of Smac in this compound-induced apoptosis, researchers have utilized human colon cancer cell lines that are either proficient or deficient in Smac. nih.gov The results from these studies demonstrate that Smac is a critical mediator of the apoptotic signal initiated by this compound. nih.gov In Smac-proficient cells, treatment with this compound leads to the upregulation of Death Receptor 5 (DR5) and the robust activation of the caspase cascade, including initiator caspase-8 and caspase-9, and effector caspase-3. nih.gov
Crucially, in Smac-deficient cells, the apoptotic response to this compound is significantly impaired. nih.gov Although the upregulation of DR5 is unaffected, the activation of caspases-3, -8, and -9 is abrogated. nih.gov Furthermore, Smac deficiency was found to prevent the this compound-induced release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. nih.gov
These findings demonstrate that Smac is essential for the efficient execution of this compound-induced apoptosis in human colon cancer cells. The research points to a potential cross-talk between Smac and cytochrome c, highlighting Smac's central role in linking the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways in response to this compound. nih.gov
Research into the Clinical Utility of Mechanistic Axes (e.g., miR-182/FOXO3a/Cyclin G2)
Emerging research has begun to elucidate the complex molecular pathways through which this compound exerts its anti-cancer effects, moving beyond its well-known role as a cyclooxygenase (COX) inhibitor. One of the most promising areas of investigation involves the modulation of specific microRNA (miRNA)-regulated signaling cascades. nih.gov Recent studies have identified a novel mechanistic axis consisting of miR-182, the transcription factor FOXO3a, and Cyclin G2, which appears to be pivotal in the action of this compound against colorectal cancer (CRC). nih.govnih.gov
Detailed research findings have demonstrated that this compound can inhibit the progression of the cell cycle in human colorectal cancer cells, specifically causing an arrest in the G1 phase. nih.govnih.gov This inhibitory effect is initiated by the ability of this compound to down-regulate the expression of miR-182, an oncogenic microRNA. nih.gov The tumor suppressor gene FOXO3a is a direct target of miR-182. nih.gov Consequently, when this compound reduces miR-182 levels, it effectively liberates FOXO3a from this negative regulation, thereby promoting its transcriptional activity. nih.gov
The enhanced activity of FOXO3a leads to the up-regulation of its downstream target, Cyclin G2. nih.govresearchgate.net Cyclin G2 is a key protein in the regulation of cell cycle progression, and its increased expression is instrumental in inducing the G1 arrest observed in CRC cells following treatment with this compound. nih.gov This entire process, from the down-regulation of miR-182 to the up-regulation of Cyclin G2, represents a significant pathway mediating the inhibitory effects of this compound on cancer cell growth. nih.govnih.gov Notably, these effects were observed in both HCT116 cells, which have low COX-2 expression, and HT29 cells, which have high COX-2 expression, suggesting the pathway is independent of COX-2 activity. researchgate.net
The potential clinical utility of this mechanistic axis is underscored by findings from the analysis of human colorectal tumor samples. nih.govnih.gov These analyses revealed significant differences in the expression levels of miR-182, FOXO3a, and Cyclin G2 when comparing tumor tissues to normal tissues. nih.gov Furthermore, the dysregulation of miR-182 and FOXO3a showed a strong correlation with advanced tumor stages, and their synergistic effect was found to be associated with predicting tumor progression. nih.gov These findings suggest that the miR-182/FOXO3a/Cyclin G2 axis could not only serve as a biomarker for CRC progression but also as a target for therapeutic intervention.
Interactive Data Table: Components of the miR-182/FOXO3a/Cyclin G2 Axis
| Molecule | Type | Function in Colorectal Cancer | Effect of this compound |
| miR-182 | microRNA | Oncogenic; inhibits the tumor suppressor FOXO3a. nih.gov | Down-regulates its expression. nih.gov |
| FOXO3a | Transcription Factor | Tumor suppressor; regulates the transcription of Cyclin G2. nih.govresearchgate.net | Enhances its transcriptional activity. nih.gov |
| Cyclin G2 | Cell Cycle Regulator | Plays a key role in G1 phase arrest and inhibiting cell cycle progression. nih.gov | Up-regulates its expression. nih.govresearchgate.net |
Q & A
Q. What is the primary mechanism of action of Sulindac sulfide in cancer research?
this compound exerts anticancer effects via multiple pathways:
- COX-1/2 inhibition : Inhibits cyclooxygenases with Ki values of 1.02 µM (COX-1) and 10.43 µM (COX-2), reducing prostaglandin synthesis .
- Ras/Raf pathway modulation : Blocks Ras-induced malignant transformation by impairing nucleotide exchange and accelerating GTP hydrolysis .
- Apoptosis induction : Activates caspase-dependent pathways, particularly in colon cancer models, and synergizes with MAPK inhibitors to enhance cell death .
- Gamma-secretase inhibition : Reduces Aβ42 production (IC₅₀ = 20.2 µM), relevant in Alzheimer’s disease research .
Q. How should this compound be prepared and stored for in vitro experiments?
- Solubility : Dissolve in DMSO at ≤100 mM; avoid aqueous buffers due to limited solubility .
- Storage : Aliquot and store at -20°C for ≤1 month. Warm to room temperature before use to prevent precipitation .
- Handling : Use concentrations ≤200 µM for cytotoxicity assays (e.g., MTT) to avoid nonspecific solvent effects .
Q. What assays are commonly used to assess this compound’s cytotoxicity and apoptosis?
- MTT assay : Measures cell viability (e.g., IC₅₀ = 1.25 mM in BxPC-3 pancreatic cancer cells after 24 h) .
- LDH release : Quantifies membrane integrity in HepG2 cells treated with ≥30 µM this compound .
- Western blotting : Detects apoptosis markers (e.g., cleaved caspases) and MAPK activation (ERK/p38 phosphorylation) .
Advanced Research Questions
Q. How does this compound influence MAPK signaling pathways and apoptosis in colon cancer cells?
- ERK/p38 activation : Induces dose- and time-dependent phosphorylation of ERK44/42 and p38 in HCA-7 cells, linked to COX-2 upregulation .
- Synergy with inhibitors : Co-treatment with PD98059 (MEK inhibitor) or SB203580 (p38 inhibitor) suppresses COX-2 and amplifies apoptosis by 2–3 fold .
- Methodological note : Use 10–20 µM PD98059/SB203580 for 24 h pre-treatment to validate pathway-specific effects .
Q. What experimental strategies can enhance the apoptotic effects of this compound?
- MAPK pathway inhibition : Combine with PD98059 (MEK inhibitor) to reduce EC₅₀ by 50% in colon cancer models .
- TNF-α co-treatment : Low-dose TNF-α (non-cytotoxic alone) synergizes with 30 µM this compound to induce HepG2 cell death .
- PDTC combination : 16 µM pyrrolidine dithiocarbamate (PDTC) + 200 µM this compound reduces ovarian cancer cell viability by 90% (CI <0.4) .
Q. What are the challenges in pharmacokinetic (PK) modeling of this compound?
- Reversible metabolism : this compound interconverts with its prodrug (sulindac) and inactive sulfone metabolite, complicating compartmental modeling .
- Enterohepatic recirculation (EHR) : Requires multi-compartment models to account for delayed absorption and high between-subject variability .
- Analytical methods : Use LC/MS/MS to quantify plasma/liver concentrations, as LPS co-treatment alters sulfide bioavailability .
Q. How does this compound affect β-catenin and cell migration in Apc-mutant models?
- β-catenin regulation : Normalizes β-catenin levels in Apc<sup>Min/+</sup> mice, reversing 25% reduction in enterocyte crypt-villus migration .
- Experimental design : Treat mice with 10 mg/kg this compound daily for 14 days; assess migration via BrdU labeling and immunohistochemistry .
Q. What role does oxidative stress play in this compound’s anticancer effects?
- ROS induction : Increases ROS by 185% in BxPC-3 cells at IC₅₀ (1.25 mM), triggering COX-2 upregulation and apoptosis .
- NAC rescue : Pre-treatment with 10 mM N-acetylcysteine (NAC) abolishes ROS/COX-2 induction and improves cell survival .
Q. How does this compound modulate γ-secretase activity in Alzheimer’s research?
Q. What are the implications of this compound’s interaction with TNF-α in hepatotoxicity?
- Synergistic toxicity : TNF-α potentiates this compound-induced LDH release in HepG2 cells at ≥30 µM .
- Mitigation strategy : Co-administer etanercept (TNF-α inhibitor) to reduce ALT elevation and necrotic foci in rat livers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
